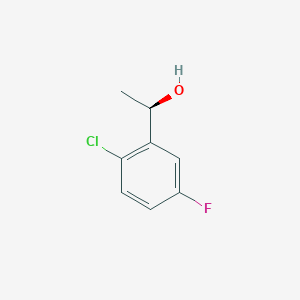

(R)-1-(2-Chloro-5-fluorophenyl)ethanol

Description

Note: The provided evidence describes (1R)-1-(5-chloro-2-fluorophenyl)ethanol , which differs from the query compound in the positions of chlorine (Cl) and fluorine (F) substituents on the phenyl ring. This discrepancy is critical, as substituent positions significantly influence chemical properties. For the purpose of this article, we will proceed with the compound described in , explicitly noting this structural distinction.

(1R)-1-(5-Chloro-2-fluorophenyl)ethanol is a chiral secondary alcohol with a molecular formula of C₈H₈ClFO and a molecular weight of 174.02 g/mol . Key features include:

- Stereochemistry: An (R)-configured chiral center at the ethanol carbon.

- Substituents: A phenyl ring substituted with Cl at position 5 and F at position 2.

- Physicochemical Properties: Hydrogen Bonding: 1 donor (OH) and 2 acceptors (O and F) . Lipophilicity: Calculated XLogP = 2.2, indicating moderate hydrophobicity .

The InChIKey (JVLFRWYYFHKPPT-RXMQYKEDSA-N) and SMILES (C@@H(O)C) confirm its stereochemistry and substituent arrangement .

Properties

IUPAC Name |

(1R)-1-(2-chloro-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYGPNJJPRDZHO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932642-71-1 | |

| Record name | (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(2-Chloro-5-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired enantiomeric purity .

Industrial Production Methods

Industrial production of ®-1-(2-Chloro-5-fluorophenyl)ethanol often employs catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantiomeric excess and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and selectivity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (R)-1-(2-Chloro-5-fluorophenyl)ethanol undergoes oxidation to form the corresponding ketone, (R)-1-(2-Chloro-5-fluorophenyl)ethanone. Key reagents include chromium trioxide (CrO₃) in acidic conditions, which selectively oxidizes secondary alcohols without affecting other functional groups. The reaction proceeds via a two-step mechanism:

-

Protonation : The hydroxyl group is protonated to form an oxonium ion.

-

Electrophilic attack : The oxidizing agent (e.g., CrO₃) abstracts a hydrogen atom, leading to the formation of the ketone.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄, H₂O | (R)-1-(2-Chloro-5-fluorophenyl)ethanone |

Reduction Reactions

The compound can be synthesized via the reduction of its ketone precursor (R)-1-(2-Chloro-5-fluorophenyl)ethanone. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) , which selectively reduce ketones under mild conditions. Enzymatic reduction using alcohol dehydrogenases (e.g., ADHTt) is also employed to achieve high enantiomeric excess (ee) and conversion yields .

| Reduction Method | Reagents/Conditions | Outcome |

|---|---|---|

| Chemical | NaBH₄, THF, 0°C | High yield, moderate ee |

| Enzymatic | ADHTt, 2-propanol, 50–60°C | High ee (>90%), excellent conversion |

Substitution Reactions

Secondary alcohols like this compound undergo substitution via SN2 mechanisms when treated with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) . These reactions proceed through intermediate chlorosulfite or dibromophosphite formation, followed by nucleophilic attack .

Mechanism with Thionyl Chloride :

-

Intermediate formation : The hydroxyl group reacts with SOCl₂ to form a chlorosulfite (-OSOCl).

-

Nucleophilic displacement : The intermediate undergoes backside attack by a halide ion (Cl⁻), yielding the alkyl halide and byproducts (HCl, SO₂) .

| Reagent | Product | Key Features |

|---|---|---|

| SOCl₂ | 1-(2-Chloro-5-fluorophenyl)ethyl chloride | Inversion of configuration |

| PBr₃ | 1-(2-Chloro-5-fluorophenyl)ethyl bromide | Mild conditions, high efficiency |

Elimination Reactions

Treatment with phosphorus oxychloride (POCl₃) induces elimination via an E2 mechanism , forming an alkene. The reaction involves:

-

Intermediate formation : POCl₃ reacts with the alcohol to form a dichlorophosphonium intermediate.

-

Deprotonation and elimination : A base (e.g., pyridine) removes a β-hydrogen, leading to the expulsion of HCl and the formation of a double bond .

| Reagent | Product | Mechanism |

|---|---|---|

| POCl₃, pyridine | 1-(2-Chloro-5-fluorophenyl)propene | E2 elimination, formation of alkene |

Enzymatic Processes

Alcohol dehydrogenases (e.g., ADHTt) are used to reduce ketones to alcohols with high stereoselectivity. For (R)-1-(2-Chloro-5-fluorophen

Scientific Research Applications

Intermediate in Synthesis

(R)-1-(2-Chloro-5-fluorophenyl)ethanol serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of the chloro and fluorine substituents, which are crucial for enhancing biological activity.

Potential Antifungal Agent

Research indicates that this compound can be utilized in the synthesis of antifungal agents. The chloro and fluorine groups contribute to the efficacy of antifungal activity, making it a candidate for developing new treatments against fungal infections.

The biological activity of this compound is primarily linked to its interaction with biological systems, although specific mechanisms are not yet fully understood. Its structural features suggest potential interactions with enzymes and receptors involved in biochemical pathways associated with inflammation and oxidative stress.

Antifungal Synthesis

Several studies have demonstrated the potential of this compound as a precursor for antifungal compounds. For instance, derivatives synthesized from this compound have shown significant antifungal activity against common pathogens.

Microbial Reduction Studies

Research involving microbial reduction has highlighted the ability of certain microorganisms to perform enantioselective reductions on compounds related to this compound. Strains such as Mortierella ramanniana have exhibited high yields and enantiomeric excess when reducing related ketones to their corresponding alcohols, showcasing the compound's utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analog: (R)-2-Chloro-1-(2-chloro-5-fluorophenyl)ethanol

Source: describes (R)-2-Chloro-1-(2-chloro-5-fluorophenyl)ethanol, a structural analog with an additional Cl substituent on the ethanol moiety.

Key Structural Differences :

Property Implications :

Lipophilicity : The additional Cl in the analog increases hydrophobicity. While the XLogP of the analog is unreported, Cl’s higher molar refractivity compared to H suggests a higher XLogP (>2.5) than the query compound (XLogP = 2.2) .

Steric Effects: The bulkier 2-chloro group on ethanol could hinder rotational freedom, altering conformational preferences compared to the unsubstituted ethanol in the query compound.

Data Limitations and Discrepancies

Substituent Position Conflict : The query compound (2-chloro-5-fluorophenyl) differs from the evidence compound (5-chloro-2-fluorophenyl). This positional swap alters electronic and steric profiles, affecting reactivity and solubility.

Incomplete Physicochemical Data : Key parameters (e.g., melting point, solubility) for both compounds are absent in the evidence, limiting direct comparisons.

Biological Activity

(R)-1-(2-Chloro-5-fluorophenyl)ethanol, a chiral compound with significant pharmaceutical potential, has garnered attention for its biological activities. This article reviews its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1932642-71-1

The compound can be synthesized through various methods, typically involving the reaction of 2-chloro-5-fluorophenol with ethylene oxide in the presence of a base. The synthetic route must ensure the preservation of the chiral center, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and alters its interaction with cellular membranes and proteins.

- Protein Interaction : The compound can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.3 |

These findings highlight its potential as an anticancer therapeutic agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth, suggesting that the compound's halogen substitutions enhance its antimicrobial properties .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that the compound effectively induced apoptosis in MCF-7 cells through mitochondrial pathway activation, thus supporting its potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.